molecular formula C7H12F2N2O2 B6324538 2,2-Difluoro-N,N,N',N'-tetramethylmalonamide CAS No. 894073-30-4

2,2-Difluoro-N,N,N',N'-tetramethylmalonamide

Cat. No.: B6324538
CAS No.: 894073-30-4
M. Wt: 194.18 g/mol
InChI Key: XPDRRQILTMVSPT-UHFFFAOYSA-N
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Description

2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide is a chemical compound with the molecular formula C7H12F2N2O2 and a molecular weight of 194.18 g/mol.

Preparation Methods

2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide is synthesized from malonic acid, a widely used starting material. The synthetic route typically involves the following steps:

    Fluorination: Introduction of fluorine atoms into the malonic acid derivative.

    Amidation: Conversion of the fluorinated intermediate into the final amide product.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The amide bonds can be hydrolyzed to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide can be compared with other similar compounds, such as:

  • 2,2-Difluoro-N,N,N’,N’-tetramethylsuccinamide
  • 2,2-Difluoro-N,N,N’,N’-tetramethylglutaramide

These compounds share similar structural features but differ in the length of the carbon chain and the position of the fluorine atoms. The unique properties of 2,2-Difluoro-N,N,N’,N’-tetramethylmalonamide, such as its specific reactivity and binding affinity, make it distinct from these related compounds .

Properties

IUPAC Name

2,2-difluoro-N,N,N',N'-tetramethylpropanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O2/c1-10(2)5(12)7(8,9)6(13)11(3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDRRQILTMVSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(=O)N(C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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